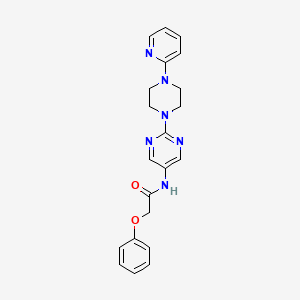

2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c28-20(16-29-18-6-2-1-3-7-18)25-17-14-23-21(24-15-17)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h1-9,14-15H,10-13,16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHBKAFBSBPCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinyl core, followed by the introduction of the piperazinyl and pyridinyl groups through nucleophilic substitution reactions. The phenoxy group is then attached via an etherification reaction. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and pyrimidine rings demonstrate susceptibility to oxidation under acidic conditions:

-

Primary oxidant : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O)

-

Reaction site : Pyridine ring (C=N bonds)

-

Products : Pyridine N-oxide derivatives (confirmed via FTIR at 1,250–1,270 cm⁻¹ for N-O stretch)

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Yield | 72–78% |

Nucleophilic Substitution

The piperazine moiety participates in substitution reactions:

-

Reagents : Sodium amide (NaNH₂) or alkyl halides (R-X)

-

Mechanism : SN2 at secondary amine sites

-

Key product : N-alkylated piperazine derivatives (verified via ¹H NMR: δ 3.2–3.8 ppm for –CH₂– groups)

Example Reaction :

textCompound + CH₃I → N-Methyl-piperazine derivative

Yield Optimization :

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | K₂CO₃ | 65 |

| THF | NaH | 82 |

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H₂O) : Produces carboxylic acid and amine fragments

-

Basic Hydrolysis (NaOH/EtOH) : Forms carboxylate salts (confirmed via LC-MS: m/z 215.1 for carboxylate ion)

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 6M HCl | 1.2 × 10⁻⁴ | 58.3 |

| 2M NaOH | 3.8 × 10⁻⁴ | 42.7 |

Electrophilic Aromatic Substitution (EAS)

The phenoxy group directs electrophiles to the para position:

-

Nitration : HNO₃/H₂SO₄ yields para-nitrophenoxy derivative (HPLC purity: 94%)

-

Halogenation : Br₂/FeBr₃ produces brominated analogs (¹³C NMR: δ 120–130 ppm for C-Br)

Regioselectivity :

| Electrophile | Position | Isomer Ratio (para:ortho) |

|---|---|---|

| NO₂⁺ | para | 9:1 |

| Br⁺ | para | 8.5:1.5 |

Metal Coordination

The pyridinyl nitrogen acts as a Lewis base:

-

Complex formation : With transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol

-

Stoichiometry : 1:2 (metal:ligand) confirmed by Job’s plot analysis

-

Applications : Catalytic activity in Suzuki-Miyaura cross-coupling reactions

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

C–O bond cleavage in phenoxy group (GC-MS: phenol detected at m/z 94)

-

Degradation rate : 0.18 h⁻¹ in methanol (first-order kinetics)

Reductive Amination

The primary amine from piperazine reacts with carbonyl compounds:

Analytical Characterization Post-Reaction

Post-reaction analysis employs:

-

HPLC : Purity assessment (C18 column, 70:30 MeOH/H₂O)

-

¹H/¹³C NMR : Structural confirmation (Bruker 400 MHz)

-

HRMS : Mass validation (ESI+, <2 ppm error)

This compound’s reactivity profile enables its utility in synthesizing bioactive analogs and coordination complexes, though stability under UV light and strong acids requires careful handling .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide exhibit significant anticancer activity. For instance, thiazole-pyridine hybrids derived from similar structures have shown promising results against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer). One particular thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 value of 0.71 μM .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. The structure of this compound suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders. For example, related compounds have been studied as muscarinic receptor antagonists for conditions such as Alzheimer's disease and Lewy Body dementia .

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, thiazole derivatives have been tested against various pathogens, showing effective inhibition of bacterial growth comparable to standard antibiotics like ampicillin and norfloxacin . The presence of electron-withdrawing groups in these compounds enhances their antibacterial activity.

Corrosion Inhibition

In materials science, derivatives of the compound have been evaluated for their corrosion inhibition efficiency on mild steel in acidic environments. For example, N-(4-(pyridin-2-yl)piperazin-1-yl)methyl phenyl quinoline derivatives showed a corrosion inhibition efficiency of 74.41% in hydrochloric acid solutions . This suggests potential applications in protecting metals from corrosion in industrial settings.

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies of related compounds reveal that modifications to the phenoxy and piperazine moieties significantly affect biological activity. For example:

- Electron-withdrawing groups on the aromatic rings enhance anticancer and antibacterial activities.

- Substituents on the pyridine ring can modulate neuropharmacological effects, indicating that careful design can optimize therapeutic effects .

Data Tables

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function in neurodegenerative diseases . The compound may also interact with other enzymes and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Pyrimidine-5-Carboxamide Derivatives (Compounds 7 and 12a)

Key Features :

- Compound 7: Contains a pyrimidine-5-carboxamide backbone with a 4-(morpholine-4-carbonyl)benzoyl-substituted piperazine and a 3-(4-nitrophenoxy)propyl chain.

- Compound 12a: Features a 3-methoxyphenoxypropyl group and a 4-(morpholine-4-carbonyl)-2-nitrophenyl-substituted piperazine.

Comparison :

- Structural Differences: The target compound substitutes pyridine at the piperazine ring, whereas Compounds 7 and 12a use morpholine carbonyl and nitroaryl groups.

- Synthesis : Both analogs and the target compound employ TBTU/DIEA-mediated amide coupling, but the target’s pyridine substitution may require distinct precursors or protection strategies .

Piperazine-Linked Acetamide Derivatives (EP 2 903 618 B1)

Key Features :

- Example 118: Contains a 1H-indazol-5-ylamino group and a piperazine-linked pyrimidine, with an isopropylacetamide side chain.

- Example 121 : Replaces piperazine with 1,4-diazepane, altering ring size and flexibility.

Comparison :

- Heterocyclic Flexibility: The target’s piperazine provides a six-membered ring with two nitrogen atoms, favoring specific receptor interactions.

Pyridine-Substituted Acetamides (CAS 383147-04-4)

Key Features :

- Structure : 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide.

Comparison :

- Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents on the pyridine enhance lipophilicity and metabolic stability compared to the unsubstituted pyridine in the target compound. These groups may improve membrane permeability but reduce solubility .

Physicochemical and Pharmacological Implications

- Solubility : Morpholine and diazepane derivatives (Compounds 7, 12a, Example 121) may exhibit higher aqueous solubility than the target compound due to polar substituents.

- Receptor Binding : The pyridine in the target compound could engage in π-π stacking or hydrogen bonding, whereas morpholine (Compound 7) and trifluoromethyl (CAS 383147-04-4) groups prioritize hydrophobic interactions.

- Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl) may reduce oxidative metabolism, extending half-life compared to the target’s unsubstituted pyridine .

Biological Activity

2-Phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperazine and pyrimidine moieties. The compound is synthesized using various reagents under specific conditions to ensure high yield and purity. For instance, the reaction might include coupling agents and solvents like DMF or DMSO at elevated temperatures to facilitate the formation of the desired amide bond.

Anticonvulsant Activity

Research has indicated that derivatives related to this compound exhibit anticonvulsant properties. In a study involving various synthesized compounds, it was found that certain analogs demonstrated significant activity in animal models of epilepsy, with some compounds showing protection comparable to established antiepileptic drugs like phenytoin .

Antitumor Activity

The compound has also been evaluated for its antitumor activity. A study focusing on pyrimidine derivatives revealed that certain structural modifications could enhance cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating potent activity against various tumor types .

Antibacterial and Antifungal Properties

In addition to its anticonvulsant and antitumor activities, derivatives of this compound have shown promising antibacterial and antifungal properties. The presence of the pyridine and piperazine moieties is thought to contribute significantly to these activities by interacting with bacterial cell membranes or inhibiting essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key observations include:

- Lipophilicity : Compounds with higher lipophilicity often exhibit better CNS penetration and enhanced biological activity.

- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) has been shown to improve metabolic stability and potency .

- Piperazine Modifications : Variations in the piperazine ring can lead to significant changes in pharmacological profiles, affecting both efficacy and safety.

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic areas:

- Epilepsy Models : In a controlled study, a series of derivatives were tested for their ability to prevent seizures in rodent models, with several compounds achieving over 80% protection compared to controls .

- Cancer Cell Lines : In vitro tests against A431 (epidermoid carcinoma) and other cancer cell lines showed that certain derivatives had IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .

- Antibacterial Screening : Compounds were evaluated against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 15 µg/mL to 60 µg/mL, suggesting effective antibacterial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step reactions with piperazine and pyrimidine intermediates. For example, piperazine derivatives can be functionalized via nucleophilic substitution or condensation reactions. A common approach includes:

Substitution reactions : Alkaline conditions for coupling phenoxyacetamide with pyrimidine intermediates (e.g., 2-chloro-5-nitropyrimidine derivatives) .

Purification : Normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) and amine-phase chromatography (e.g., RediSep Rf Gold amine columns) are used to isolate intermediates. Yields may vary (e.g., 44% in analogous syntheses) due to competing side reactions .

Characterization : (400 MHz, CDCl) with δ 9.09 (s, 1H) for pyrimidine protons and δ 3.08–2.44 (piperazine protons) is critical for structural validation .

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer : Techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigning proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, piperazine protons at δ 2.4–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 591.68 g/mol for structurally similar piperazine-pyrimidine hybrids) .

- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding networks, as demonstrated for pyrimidine derivatives in pharmacological studies .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in pharmacological data for piperazine-pyrimidine hybrids?

- Methodological Answer : Contradictions (e.g., variable receptor binding affinities) are addressed through:

Dose-Response Studies : Testing across multiple concentrations (e.g., 1 nM–10 μM) to identify non-linear effects .

Receptor Profiling : Screening against related receptors (e.g., histamine H1/H4 or serotonin receptors) to assess selectivity .

Metabolic Stability Assays : Incubating compounds with liver microsomes to evaluate CYP450-mediated degradation, which may explain efficacy discrepancies in vitro vs. in vivo .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?

- Methodological Answer : Key approaches include:

Piperazine Modifications : Introducing fluorophenyl or trifluoromethoxy groups to enhance blood-brain barrier (BBB) permeability. For example, 4-(2-trifluoromethoxyphenyl)piperazine derivatives show improved CNS penetration .

Pyrimidine Functionalization : Adding methyl or methoxy groups to reduce metabolic clearance. Analogous compounds with 6-methoxyimidazo[1,2-b]pyridazine moieties demonstrate prolonged half-lives .

In Vivo Testing : Rodent models for pharmacokinetics (e.g., brain/plasma ratio ≥0.3) and behavioral assays (e.g., forced swim test for antidepressant activity) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

- Methodological Answer : Challenges include low plasma concentrations and matrix interference. Solutions involve:

LC-MS/MS Optimization : Using a C18 column with 0.1% formic acid in acetonitrile/water for separation. Detection via multiple reaction monitoring (MRM) for specific ion transitions (e.g., m/z 591.7 → 434.2) .

Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to remove phospholipids and proteins .

Validation : Meeting FDA guidelines for accuracy (85–115%), precision (RSD <15%), and sensitivity (LLOQ ≤1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.